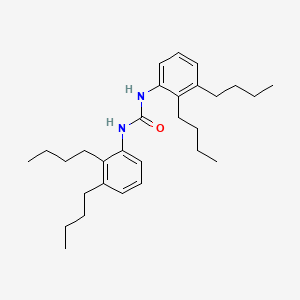

N,N'-Bis(2,3-dibutylphenyl)urea

Description

Properties

CAS No. |

489428-37-7 |

|---|---|

Molecular Formula |

C29H44N2O |

Molecular Weight |

436.7 g/mol |

IUPAC Name |

1,3-bis(2,3-dibutylphenyl)urea |

InChI |

InChI=1S/C29H44N2O/c1-5-9-15-23-17-13-21-27(25(23)19-11-7-3)30-29(32)31-28-22-14-18-24(16-10-6-2)26(28)20-12-8-4/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3,(H2,30,31,32) |

InChI Key |

OSOWOBRRZRZHMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2CCCC)CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,3-dibutylphenyl)urea typically involves the reaction of 2,3-dibutylaniline with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of 2,3-dibutylaniline to potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without the use of organic co-solvents, making it environmentally friendly .

Industrial Production Methods

Industrial production of N-substituted ureas often involves the use of phosgene or its safer alternatives, such as triphosgene. The reaction of 2,3-dibutylaniline with phosgene or triphosgene generates the corresponding isocyanate, which then reacts with another molecule of 2,3-dibutylaniline to form N,N’-Bis(2,3-dibutylphenyl)urea . This method is scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,3-dibutylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the urea group into amine derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amines, and phenyl-substituted compounds .

Scientific Research Applications

Materials Science

N,N'-Bis(2,3-dibutylphenyl)urea has been utilized in the development of advanced materials, particularly in the formulation of polymers and coatings. Its properties as a plasticizer and stabilizer enhance the mechanical performance and thermal stability of polymer matrices.

| Application | Description |

|---|---|

| Polymer Additive | Used to improve flexibility and durability in polymer formulations. |

| Coating Agent | Enhances adhesion and weather resistance in protective coatings. |

Organic Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to participate in various chemical reactions makes it valuable for researchers aiming to develop new compounds.

- Reactivity : The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing derivatives with tailored properties.

- Catalysis : Some studies have investigated its potential as a catalyst or co-catalyst in organic reactions.

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound, particularly in drug delivery systems and therapeutic agents.

- Drug Delivery : Its solubility characteristics may facilitate the formulation of drug carriers that improve bioavailability.

- Therapeutic Agents : Preliminary studies suggest that derivatives of this compound could exhibit biological activity relevant to pharmaceutical development.

Case Study 1: Polymer Development

A study published in Polymers explored the use of this compound as a plasticizer in polyurethane formulations. The results indicated that incorporating this compound improved the mechanical properties and thermal stability of the resulting materials, making them suitable for applications requiring enhanced durability.

Case Study 2: Organic Synthesis

Research documented in The Journal of Organic Chemistry highlighted the effectiveness of this compound as a reagent in synthesizing novel urea derivatives. The study demonstrated that varying the reaction conditions could yield products with diverse functional groups, expanding the utility of this compound in organic synthesis.

Mechanism of Action

The mechanism of action of N,N’-Bis(2,3-dibutylphenyl)urea involves its ability to form multiple stable hydrogen bonds with protein and receptor targets. This interaction is responsible for its specific biological activity and drug-like properties . The compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following analysis compares N,N'-Bis(2,3-dibutylphenyl)urea with key analogs, focusing on molecular features, properties, and research findings.

Substituent Effects on Molecular Weight and Hydrophobicity

The bulky 2,3-dibutylphenyl groups significantly increase molecular weight and hydrophobicity compared to smaller substituents. For example:

*Estimated based on the molecular formula C₂₅H₃₈N₂O.

Key Insight: The dibutyl groups in this compound likely reduce aqueous solubility but enhance compatibility with nonpolar matrices, making it suitable for hydrophobic polymer additives or slow-release formulations.

Thermal Stability and Reactivity

Substituents profoundly influence decomposition pathways and stability:

- N,N'-Bis(3-chlorophenyl)urea : Exhibits a decomposition enthalpy (ΔrH°) of 122.0 ± 5.3 kJ/mol in the solid phase, attributed to the stabilizing electron-withdrawing effect of chlorine .

- N,N'-Bis(4-methylphenyl)urea: Methyl groups, being electron-donating, may reduce thermal stability compared to chlorinated analogs.

- This compound (Inferred) : The electron-donating butyl groups could lower thermal stability relative to chlorinated ureas but improve solubility in organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.